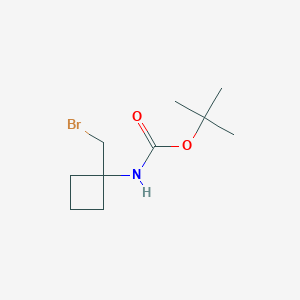
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C11H20BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclobutyl and carbamate functionalities into target molecules.
Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (1-methylcyclopropyl)carbamate: Features a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl ring and a hydroxymethyl group.
Uniqueness
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization.
Propiedades
Fórmula molecular |
C10H18BrNO2 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
Clave InChI |
SEVGFROLOMIPPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


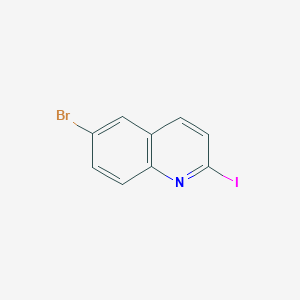



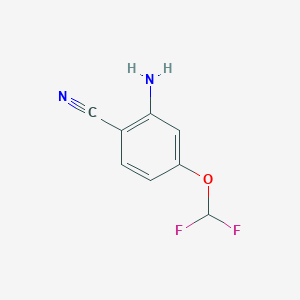
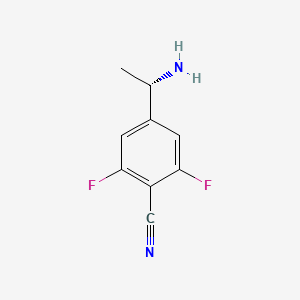
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
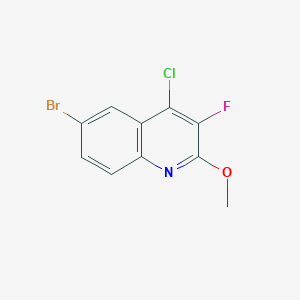
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

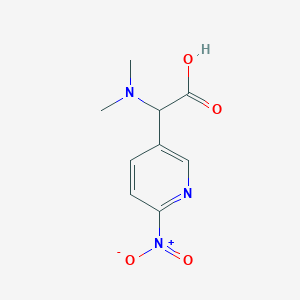


![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
